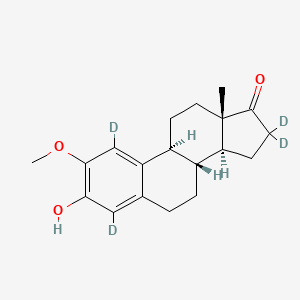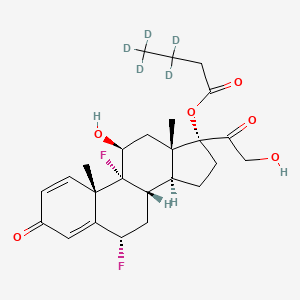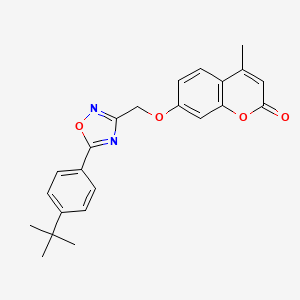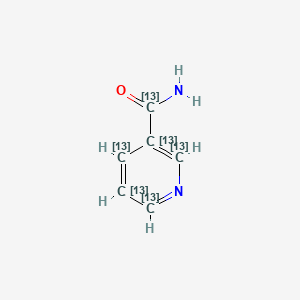
IL-17A modulator-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17A modulator-3 is a small molecule inhibitor of the cytokine interleukin-17A (IL-17A). This compound has shown significant potential in the treatment of various inflammatory and autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis . IL-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response, and its dysregulation is associated with several autoimmune disorders .
Preparation Methods
The synthesis of IL-17A modulator-3 involves several steps, including the preparation of difluorocyclohexyl and imidazotriazine derivatives . The synthetic route typically includes:
Step 1: Preparation of the core structure through cyclization reactions.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and isolation of the final product using chromatographic techniques.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
IL-17A modulator-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Common reagents such as halogens and alkyl groups are used in substitution reactions to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
IL-17A modulator-3 has a wide range of scientific research applications, including:
Mechanism of Action
IL-17A modulator-3 exerts its effects by inhibiting the interaction between IL-17A and its receptor. This inhibition is achieved through the rigidification of the IL-17A protein, reducing its receptor affinity . The compound targets allosteric sites on the protein, modulating its dynamics and preventing the formation of the cytokine-receptor complex .
Comparison with Similar Compounds
IL-17A modulator-3 is unique in its ability to rigidify the IL-17A protein, a mechanism not commonly observed in other IL-17A inhibitors . Similar compounds include:
Imidazotriazine derivatives: These compounds also target IL-17A but may have different mechanisms of action.
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are used in similar therapeutic applications.
This compound stands out due to its specific mechanism of action and its potential for use in a wide range of scientific and medical applications.
Properties
Molecular Formula |
C34H50FN7O4 |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
N-[(1S)-2-[2-fluoro-4-[(2S,3R)-4-(4-methylpiperazin-1-yl)-4-oxo-3-(propanoylamino)butan-2-yl]anilino]-1-(4-methylcyclohexyl)-2-oxoethyl]-2-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C34H50FN7O4/c1-7-29(43)38-30(34(46)41-18-16-40(6)17-19-41)23(5)25-12-13-27(26(35)20-25)37-33(45)31(24-10-8-22(4)9-11-24)39-32(44)28-14-15-36-42(28)21(2)3/h12-15,20-24,30-31H,7-11,16-19H2,1-6H3,(H,37,45)(H,38,43)(H,39,44)/t22?,23-,24?,30+,31-/m0/s1 |
InChI Key |
ZPBMCWWXBSJJIJ-LARBEYHGSA-N |
Isomeric SMILES |
CCC(=O)N[C@H]([C@@H](C)C1=CC(=C(C=C1)NC(=O)[C@H](C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Canonical SMILES |
CCC(=O)NC(C(C)C1=CC(=C(C=C1)NC(=O)C(C2CCC(CC2)C)NC(=O)C3=CC=NN3C(C)C)F)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)

![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)


![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)

![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)


![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)


